molecular formula C18H22Cl2N2 B587750 Chlor Cyclizine-d4 Hydrochloride CAS No. 1246816-11-4

Chlor Cyclizine-d4 Hydrochloride

Cat. No.: B587750
CAS No.: 1246816-11-4
M. Wt: 341.312
InChI Key: MSIJLVMSKDXAQN-MMJSDMDPSA-N
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Description

Chlor Cyclizine-d4 Hydrochloride is a deuterated form of Chlorcyclizine, a first-generation phenylpiperazine class antihistamine. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlor Cyclizine-d4 Hydrochloride involves the deuteration of ChlorcyclizineThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .

Chemical Reactions Analysis

Types of Reactions

Chlor Cyclizine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products retain the pharmacological properties of the parent compound while exhibiting altered pharmacokinetics due to the presence of deuterium .

Scientific Research Applications

Chlor Cyclizine-d4 Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.

    Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

    Industry: Applied in the development of new pharmaceuticals and in the study of drug-drug interactions

Mechanism of Action

Chlor Cyclizine-d4 Hydrochloride exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the action of histamine at H1 receptors, thereby reducing allergy symptoms. Additionally, its anticholinergic properties contribute to its antiemetic effects by blocking muscarinic receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetics. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical chemistry .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H/i13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJLVMSKDXAQN-MMJSDMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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